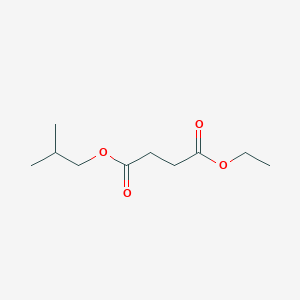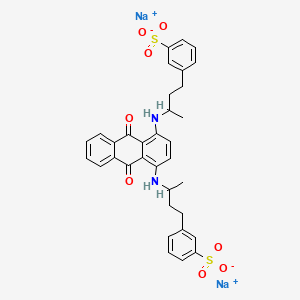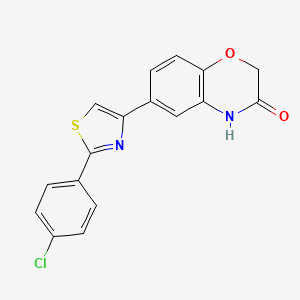
Ethyl isobutyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an ester derived from succinic acid and isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl isobutyl succinate can be synthesized through the esterification of succinic acid with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and isobutyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl isobutyl succinate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Succinic acid and isobutyl alcohol.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Ethyl isobutyl succinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of ethyl isobutyl succinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and isobutyl alcohol, which may then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl isobutyl succinate can be compared with other similar esters derived from succinic acid, such as:
Ethyl succinate: An ester formed from succinic acid and ethanol.
Isobutyl succinate: An ester formed from succinic acid and isobutanol.
Methyl succinate: An ester formed from succinic acid and methanol.
Uniqueness: this compound is unique due to its specific combination of ethyl and isobutyl groups, which impart distinct physical and chemical properties compared to other succinate esters. This uniqueness makes it suitable for specific applications in various fields .
Propiedades
Número CAS |
52762-24-0 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-O-ethyl 4-O-(2-methylpropyl) butanedioate |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)5-6-10(12)14-7-8(2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
ITMHQIWFDVCNJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















